Methyl 4-((6-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate
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Overview
Description
This compound is a derivative of benzoic acid, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of the fluorobenzyl group and the triazinyl group could potentially give this compound unique properties, but without specific studies or data, it’s hard to say what those might be.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several different functional groups present. The presence of the triazine ring, the fluorobenzyl group, and the amide bond would all contribute to the overall structure and properties of the compound .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The presence of the amide bond, the fluorobenzyl group, and the triazine ring could all potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence of the various functional groups .Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
Methyl 4-((6-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate and its derivatives play a critical role in the field of radiopharmaceuticals. For instance, the synthesis of benzyl‐7‐3H and benzoyl‐7‐14C labeled compounds highlights the compound's utility in tracking and studying biological processes. The detailed synthesis process enables the creation of high specific activity radiolabeled compounds, essential for medical imaging and diagnostic studies (Taylor et al., 1996).
Antimicrobial and Antioxidant Properties
Research into fluorine-containing molecules, such as those related to this compound, has shown promising antimicrobial activities. The synthesis of new fluorine-containing thiadiazolotriazinones has been explored for their potential as antibacterial agents, demonstrating the importance of fluorine atoms in enhancing biological activity (Holla, Bhat, & Shetty, 2003). Additionally, derivatives containing 1,2,4-triazole and exhibiting antioxidant properties have been synthesized, underscoring the compound's versatility in creating molecules with significant free-radical scavenging ability (Hussain, 2016).
Structural and Chemical Studies
The structural elucidation of related compounds, such as the synthesis of 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, contributes to our understanding of the molecular framework and potential interactions of this compound derivatives. Such studies provide insights into the hydrogen bonding capabilities and crystal packing, facilitating the design of compounds with tailored properties (Fun et al., 2011).
Fluorinated Compounds for Enhanced Biological Activity
The exploration of fluorinated analogs has shown that the introduction of fluorine atoms can significantly influence the biological activity of molecules. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial activities, highlighting the critical role of fluorine in drug development (Desai, Rajpara, & Joshi, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[6-[(4-fluorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-26-17(25)12-4-8-14(9-5-12)20-18-21-16(24)15(22-23-18)10-11-2-6-13(19)7-3-11/h2-9H,10H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZKWRUUHCOBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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